molecular formula C12H14BrNO B1293981 1-(2-Bromobutanoyl)indoline CAS No. 1119450-42-8

1-(2-Bromobutanoyl)indoline

Cat. No.: B1293981
CAS No.: 1119450-42-8
M. Wt: 268.15 g/mol
InChI Key: KKHAKDWYZMWANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobutanoyl)indoline is a synthetic organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.16 g/mol . This compound is characterized by the presence of an indoline ring system substituted with a 2-bromobutanoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

1-(2-Bromobutanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of this compound, ensuring its availability at the site of action. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes and accumulate in specific compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)indoline can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including hydrogenation, acetylation, bromination, and deacetylation, as described above.

Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHAKDWYZMWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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